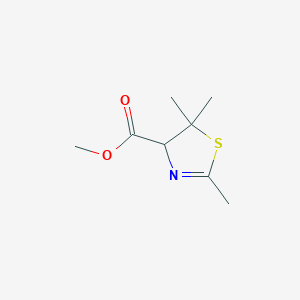
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by its unique structure, which includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
The synthesis of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as alcohol or ether, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate undergoes various types of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Common reagents used in these reactions include electrophiles and nucleophiles, depending on the type of substitution reaction. Major products formed from these reactions can include various substituted thiazole derivatives, which may exhibit different biological activities.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications due to its biological activities. It is used in the development of antimicrobial, antifungal, antiviral, and antitumor agents . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its role as an antioxidant, analgesic, anti-inflammatory, and neuroprotective agent . In industry, it is used in the production of biocides, fungicides, dyes, and chemical reaction accelerators .
Mecanismo De Acción
The mechanism of action of methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons, plays a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Methyl 2,5,5-trimethyl-4,5-dihydro-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. For instance, its trimethyl groups may enhance its lipophilicity and membrane permeability, contributing to its effectiveness in various applications.
Propiedades
Número CAS |
6326-86-9 |
|---|---|
Fórmula molecular |
C8H13NO2S |
Peso molecular |
187.26 g/mol |
Nombre IUPAC |
methyl 2,5,5-trimethyl-4H-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H13NO2S/c1-5-9-6(7(10)11-4)8(2,3)12-5/h6H,1-4H3 |
Clave InChI |
BKRFMXJQHCAWGT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(S1)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

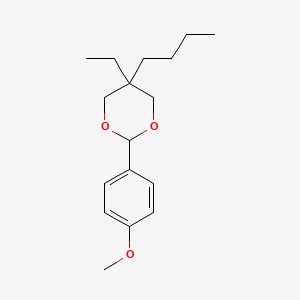
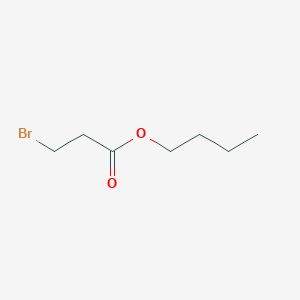
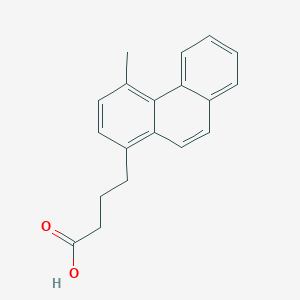
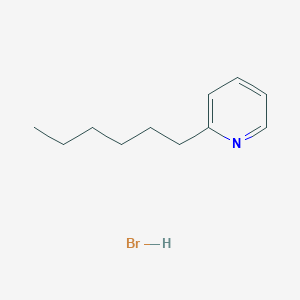
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

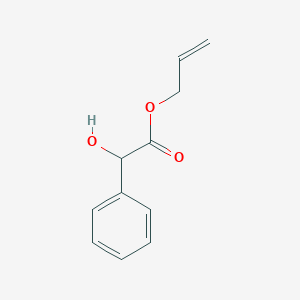
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
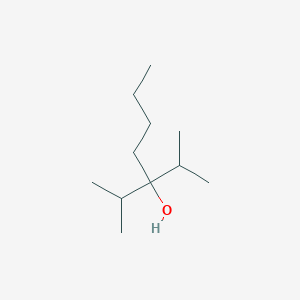
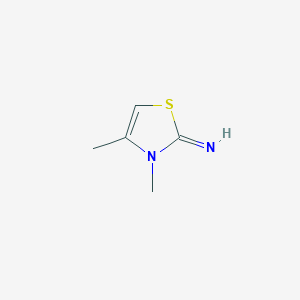
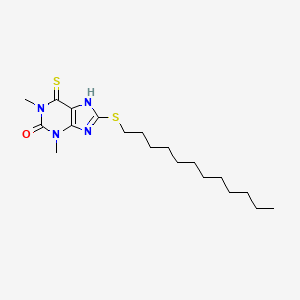
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
